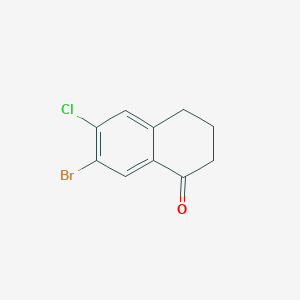

7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-chloro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClO/c11-8-5-7-6(4-9(8)12)2-1-3-10(7)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPVDTBLMGSUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C(=O)C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One

Retrosynthetic Disconnection Analysis of the Halogenated Tetralone Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes for complex molecules. For 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, the most logical disconnection involves the intramolecular Friedel-Crafts acylation reaction, which is a common method for forming the tetralone ring system. wikipedia.orgresearchgate.net

Disconnection of the C4a-C5 bond: This bond is typically formed during the final ring-closing step. This disconnection leads to a 4-arylbutanoyl chloride or the corresponding carboxylic acid precursor.

Precursor Molecule: The immediate precursor would therefore be 4-(4-chloro-3-bromophenyl)butanoic acid or its acid chloride. The challenge in this approach lies in the synthesis of this specific disubstituted phenylbutanoic acid.

Further Disconnection of the Precursor: The 4-(4-chloro-3-bromophenyl)butanoic acid can be conceptually broken down further. This could involve a Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with succinic anhydride to yield 4-(4-chloro-3-bromophenyl)-4-oxobutanoic acid, followed by reduction of the ketone. Alternatively, a cross-coupling reaction could be envisioned to attach the butyric acid side chain to a pre-halogenated aromatic ring.

This retrosynthetic approach highlights the main synthetic challenge: the regioselective introduction of the bromo and chloro substituents onto the aromatic ring of the precursor before cyclization. An alternative strategy involves forming the tetralone ring first and then performing sequential halogenation, which presents its own set of regiochemical challenges.

Direct Halogenation Protocols for the Dihydronaphthalene System

Direct halogenation of the pre-formed 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) ring is a common strategy for producing halogenated derivatives. The success of this approach hinges on the ability to control the position of halogenation on the aromatic ring. Halogenation reactions on aromatic compounds proceed via electrophilic substitution. mt.com The existing carbonyl group and the fused aliphatic ring influence the electron density of the aromatic ring, thereby directing the incoming electrophiles.

The introduction of a bromine atom at the C7 position requires careful selection of brominating agents and reaction conditions. The alkyl portion of the tetralone ring is activating and directs ortho- and para- to the C5 and C7 positions. The carbonyl group is deactivating and directs meta- to the C6 and C8 positions. The combination of these effects often leads to a mixture of products.

To achieve regioselectivity, specific protocols are employed. For instance, the bromination of 6-methoxy-1-tetralone using N-Bromosuccinimide (NBS) in the presence of sulfuric acid has been shown to yield the 5-bromo derivative, demonstrating that directing groups on the ring are critical for controlling the outcome. nih.gov For unsubstituted α-tetralone, direct bromination can be less selective. Theoretical analysis and experimental verification in electrophilic aromatic brominations show that the inherent electronic properties of the substrate are key to predicting positional selectivity. mdpi.com

Common brominating agents and conditions are summarized below:

| Brominating Agent | Catalyst/Solvent | Typical Position of Bromination |

| N-Bromosuccinimide (NBS) | Silica gel / CCl4 | Favors positions activated by electron-donating groups. mdpi.com |

| Bromine (Br₂) | Lewis Acid (e.g., AlCl₃, FeBr₃) | General purpose, selectivity depends on substrate. |

| N-Bromosuccinimide (NBS) | Sulfuric Acid (H₂SO₄) / H₂O | Can provide specific regioselectivity based on other substituents. nih.gov |

Similar to bromination, regioselective chlorination of the tetralone ring requires overcoming the challenge of mixed product formation. The introduction of a chlorine atom at the C6 position can be attempted on either the parent tetralone or a pre-brominated tetralone. A patent for the synthesis of 6-chloro-3,4-dihydro-2H-1-naphthalenone describes a multi-step process starting from a related chloro-naphthalenone, indicating that direct, selective chlorination can be complex. google.com The reaction of N-benzoylvaline methyl ester with sulfuryl chloride has shown regioselective chlorination, highlighting that specific substrate-reagent combinations can achieve high selectivity. researchgate.net

To synthesize this compound, a sequential halogenation approach is necessary. The order of halogenation is critical due to the directing effects of the halogens themselves. Both chlorine and bromine are deactivating yet ortho-, para-directing.

Route A: Chlorination followed by Bromination

Chlorination of α-tetralone: Synthesis of 6-chloro-3,4-dihydronaphthalen-1(2H)-one.

Bromination of 6-chloro-tetralone: The chloro group at C6 will direct incoming electrophiles (like Br+) to the ortho (C5 and C7) and para (not available) positions. The activating effect of the fused ring also favors these positions. This could potentially lead to a mixture of 5-bromo-6-chloro and 7-bromo-6-chloro isomers, requiring separation.

Route B: Bromination followed by Chlorination

Bromination of α-tetralone: Synthesis of 7-bromo-3,4-dihydronaphthalen-1(2H)-one.

Chlorination of 7-bromo-tetralone: The bromo group at C7 will direct incoming electrophiles (like Cl+) to the ortho (C6 and C8) and para (not available) positions. This makes the C6 position a likely candidate for chlorination, potentially leading to the desired product.

The stepwise, regioselective bromination of other complex aromatic systems like BODIPY dyes has been successfully demonstrated, suggesting that careful control of stoichiometry and conditions can yield specific isomers. nih.gov

Annulation Reactions for the Construction of the 3,4-Dihydronaphthalene Ring

Annulation, the process of building a new ring onto a pre-existing molecule, is the fundamental strategy for creating the tetralone framework. scripps.edu The most prevalent method is the intramolecular Friedel-Crafts acylation. semanticscholar.org

This reaction involves the cyclization of a 4-phenylbutanoic acid derivative in the presence of a strong acid catalyst. wikipedia.org For the synthesis of this compound via this route, the starting material would be 4-(3-bromo-4-chlorophenyl)butanoic acid.

Key Steps:

Preparation of the Substituted Phenylbutanoic Acid: This can be achieved through methods such as the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene with succinic anhydride, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) of the resulting keto-acid.

Intramolecular Cyclization: The substituted 4-phenylbutanoic acid is treated with a cyclizing agent to form the tetralone ring.

Other annulation strategies to form dihydronaphthalene systems include photocatalytic annulation of enynes and various cascade reactions, though these are often used for more complex derivatives. nih.govresearchgate.net The treatment of β-tetralone with other reagents can also lead to cascade processes involving [3+3] and [3+2] annulations to form fused ring systems. vignan.ac.inresearchgate.net

Optimization of Reaction Parameters: Catalysis, Solvents, and Temperature Control

The efficiency and yield of the synthesis of halogenated tetralones are highly dependent on the optimization of reaction parameters.

Catalysis:

Friedel-Crafts Annulation: The choice of catalyst is crucial. Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) are commonly used. wikipedia.org Protic acids such as polyphosphoric acid (PPA) and methanesulfonic acid are also effective. wikipedia.org The use of solid acid catalysts like H-Beta zeolites has been shown to give high yields and conversions for the synthesis of α-tetralone. researchgate.net

Halogenation: Lewis acid catalysts can be used to increase the electrophilicity of the halogenating agent (e.g., Br₂ or Cl₂), which is particularly important for de-activated aromatic rings. mt.com

Solvents: The solvent can influence the solubility of reactants and the stability of intermediates. For Friedel-Crafts reactions, non-polar solvents like nitrobenzene or carbon disulfide are traditional choices, while newer methods utilize solvents like hexafluoroisopropanol (HFIP) which can promote the reaction even without a catalyst. organic-chemistry.org For halogenation, inert solvents such as carbon tetrachloride or dichloromethane are often used.

Temperature Control: Temperature plays a critical role in controlling the rate and selectivity of the reaction.

Intramolecular Friedel-Crafts acylations may require heating to proceed at a reasonable rate. A Chinese patent details the optimization of 7-bromo-1-tetralone (B30877) synthesis, exploring the effect of reaction temperature on product yield, with optimal temperatures around 110°C. chemicalbook.com

Electrophilic halogenations are often performed at or below room temperature to control regioselectivity and prevent over-halogenation.

The table below summarizes the optimization of a related Friedel-Crafts cyclization for producing 7-Bromo-1-tetralone, demonstrating the impact of reaction parameters. chemicalbook.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Precursor | 4-(4-bromophenyl)butanoic acid | 4-(4-bromophenyl)butanoic acid | 4-(4-bromophenyl)butanoic acid |

| Catalyst | Phosphorus pentoxide | Phosphorus pentoxide | Phosphorus pentoxide |

| Catalyst Ratio | 1:2 (Precursor:Catalyst) | 1:3 (Precursor:Catalyst) | 1:4 (Precursor:Catalyst) |

| Solvent | Toluene | Toluene | Toluene |

| Temperature | 110 °C | 110 °C | 110 °C |

| Time | 2 h | 2 h | 2 h |

| Yield | (Not specified, but ratio optimized to 1:3) | 95% | (Lower yield) |

Data adapted from CN107141202, which optimized conditions for a similar compound. chemicalbook.com Careful control and optimization of these parameters are essential for the successful and efficient synthesis of this compound.

Green Chemistry Principles in the Synthesis of Halogenated Tetralones

The synthesis of complex molecules like this compound presents an opportunity to apply the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. Traditional synthetic routes for halogenated tetralones often rely on methods that are effective but may involve hazardous reagents, significant waste generation, and high energy consumption. By analyzing a plausible traditional synthesis pathway, we can identify areas for improvement based on the twelve principles of green chemistry.

A hypothetical traditional synthesis for this compound could involve a multi-step process beginning with a Friedel-Crafts acylation, followed by reduction, intramolecular cyclization, and sequential halogenation. Applying green chemistry principles to this framework can lead to a more sustainable and environmentally benign process.

Waste Prevention and Atom Economy

The first principle of green chemistry emphasizes preventing waste over treating it after it has been created. This is closely linked to the second principle, atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product.

Traditional Friedel-Crafts acylation reactions, a key step in building the tetralone core, typically use stoichiometric amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). begellhouse.comorganic-chemistry.orgchemistryjournals.net This generates a large volume of acidic aluminum-containing waste that is difficult to treat and dispose of, resulting in a very low atom economy. researchgate.net

Less Hazardous Chemical Syntheses and Safer Solvents

The selection of chemicals and solvents is critical to the safety and environmental footprint of a synthesis. Traditional syntheses of halogenated compounds often employ hazardous solvents like chlorinated hydrocarbons (e.g., dichloromethane) or aromatic hydrocarbons (e.g., benzene), which are toxic and volatile. mit.edu

Green chemistry promotes the use of safer solvents. mit.edu For halogenation and other steps, alternatives include:

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing risks from inhalation and flammability. They can act as both solvent and catalyst and are often recyclable. nih.govorganic-chemistry.org Halogenation reactions using N-halosuccinimides have been shown to proceed efficiently in Brønsted-acidic ionic liquids. nih.gov

Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable solvent can replace conventional organic solvents. wikipedia.org Its properties can be tuned by changing pressure and temperature, and after the reaction, it can be easily removed and recycled by depressurization. mit.edunih.govmdpi.com

Water: When feasible, water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. thieme-connect.com The use of N-Bromosuccinimide (NBS) in water has been demonstrated as a green protocol for certain bromination reactions. thieme-connect.comsemanticscholar.org

Furthermore, the choice of halogenating agent is crucial. Elemental bromine (Br₂) and chlorine (Cl₂) are highly toxic and corrosive. Safer alternatives like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are solids that are easier and safer to handle.

Catalysis and Designing for Energy Efficiency

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. begellhouse.com As discussed, moving from stoichiometric AlCl₃ to catalytic systems in the Friedel-Crafts acylation is a prime example of this principle in action.

Another avenue for greener synthesis is the use of biocatalysis. Enzymatic halogenation, using enzymes such as haloperoxidases or flavin-dependent halogenases, offers remarkable regio- and stereoselectivity under mild, aqueous conditions. nih.govfrontiersin.orgacs.org While the industrial application for complex, non-natural substrates is still developing, it represents a future frontier for the green synthesis of halogenated compounds. nih.govresearchgate.net

Energy efficiency can be improved by conducting reactions at ambient temperature and pressure. Additionally, alternative energy sources like microwave irradiation or mechanochemical methods (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. beilstein-journals.org Solvent-free, mechanochemical Friedel-Crafts acylations have been successfully demonstrated, offering a substantial reduction in solvent waste and energy use. beilstein-journals.org

The following tables provide a comparative overview of traditional versus greener approaches for the key synthetic steps in producing a dihalogenated tetralone.

Table 1: Comparison of Friedel-Crafts Acylation & Cyclization Methodologies

| Feature | Traditional Method | Greener Alternative | Green Principle Addressed |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic solid acids (e.g., zeolites, clays), ZnO, Methanesulfonic anhydride | Catalysis, Waste Prevention, Atom Economy |

| Solvent | Dichloromethane, Nitrobenzene | Solvent-free (Mechanochemistry), Supercritical CO₂ | Safer Solvents, Waste Prevention |

| Waste Stream | Large volume of corrosive, metal-containing acidic waste | Minimal waste, recyclable catalyst | Waste Prevention |

| Energy | Often requires prolonged heating | Reduced reaction times with microwave or mechanochemistry | Design for Energy Efficiency |

Table 2: Comparison of Halogenation Methodologies

| Feature | Traditional Method | Greener Alternative | Green Principle Addressed |

|---|---|---|---|

| Reagent | Elemental Bromine (Br₂), Chlorine (Cl₂) | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Less Hazardous Chemical Syntheses |

| Solvent | Carbon tetrachloride, Dichloromethane | Water, Ionic Liquids, Supercritical CO₂ | Safer Solvents, Waste Prevention |

| Catalysis | Often uncatalyzed or requires strong acid promoters | Brønsted-acidic ionic liquids (dual solvent/catalyst), Enzymatic (Halogenases) | Catalysis, Safer Solvents |

| Selectivity | Can lead to mixtures and over-halogenation | High regioselectivity, especially with enzymatic methods | Atom Economy, Waste Prevention |

By systematically applying these green chemistry principles, the synthesis of this compound and other halogenated tetralones can be redesigned to be safer, more efficient, and more sustainable.

Chemical Reactivity and Derivatization of 7 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One

Transformations of the Ketone Functionality

The carbonyl group at the C1 position is a key site for a range of chemical modifications, including reductions, oxidations, and nucleophilic additions. Furthermore, the adjacent methylene (B1212753) group at C2 possesses acidic alpha-hydrogens, allowing for reactions via enolate intermediates.

Stereoselective Reductions and Oxidations

The reduction of the ketone in the tetralone scaffold is a common strategy to introduce a hydroxyl group and a chiral center. The stereochemical outcome of this reduction can be controlled by the choice of reducing agent.

Standard Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) are expected to reduce the ketone to a racemic alcohol, 7-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-ol.

Stereoselective Reductions: For asymmetric synthesis, stereoselective methods are employed. Biocatalytic reductions using fungal strains have been shown to produce enantiomerically enriched (S)-alcohols from α-tetralone substrates. nih.govresearchgate.net Alternatively, chiral chemical reagents such as the Corey-Bakshi-Shibata (CBS) catalyst or bulky hydride reagents like L-Selectride can achieve high levels of enantioselectivity, affording either the (R) or (S) alcohol. beilstein-journals.orgnih.govresearchgate.net

While the ketone is already in a relatively oxidized state, further oxidation can be envisioned through reactions like the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a lactone (a cyclic ester).

| Reagent/Catalyst | Expected Product | Stereoselectivity |

| Sodium Borohydride (NaBH₄) | Racemic Alcohol | Low to None |

| L-Selectride® | Diastereomerically enriched alcohol | High (Substrate-dependent) |

| (R)-CBS Catalyst + Borane | (R)-Alcohol | High (Enantioselective) |

| (S)-CBS Catalyst + Borane | (S)-Alcohol | High (Enantioselective) |

| Fungal Biocatalyst (e.g., A. cylindrospora) | (S)-Alcohol | High (Enantioselective) nih.gov |

Nucleophilic Additions to the Carbonyl Group and Subsequent Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for building molecular complexity by forming new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) can add to the carbonyl to form tertiary alcohols.

Wittig and Related Reactions: The Wittig reaction, using phosphorus ylides (Ph₃P=CHR), or the Horner-Wadsworth-Emmons reaction, using phosphonate (B1237965) carbanions, can convert the ketone into an alkene. These reactions are highly valuable for introducing exocyclic double bonds.

Cyanohydrin Formation: The addition of cyanide (e.g., from HCN or TMSCN) forms a cyanohydrin, which is a versatile intermediate that can be hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.

Vilsmeier-Haack Type Reactions: While not a simple addition, related transformations of the ketone are known. For instance, 7-bromo-1-tetralone (B30877) reacts in an interrupted Vilsmeier-Haack reaction to yield a vinyl chloride, demonstrating the reactivity of the carbonyl group towards electrophilic reagents that facilitate nucleophilic attack by a halide. acs.orgacs.org

| Reagent Class | Example Reagent | Product Type |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Cyanohydrin |

| Enolates | Lithium diisopropylamide (LDA), then CH₃I | α-Alkylated Ketone |

Alpha-Halogenation and Alpha-Alkylation Reactions via Enolate Intermediates

The two protons on the C2 carbon are acidic and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then react with various electrophiles.

Alpha-Halogenation: Treatment with a halogen, such as bromine (Br₂), under acidic or basic conditions is expected to introduce a bromine atom at the C2 position, yielding 2,7-dibromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one. The synthesis of various 2-bromo-1-tetralone (B83307) derivatives is documented, confirming the viability of this reaction. google.com

Alpha-Alkylation: The enolate, typically formed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can react with alkyl halides (e.g., methyl iodide) to install an alkyl group at the C2 position. This allows for the construction of a quaternary carbon center if a second alkylation is performed.

Selective Functionalization at the Bromo and Chloro Substituents

The aromatic portion of the molecule features two different halogen substituents, offering opportunities for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The differential reactivity of aryl bromides and aryl chlorides in palladium-catalyzed reactions is a cornerstone of selective synthesis. The generally accepted order of reactivity for aryl halides is I > Br > Cl. wikipedia.orgwikipedia.org This principle predicts that the C7-Br bond will react selectively over the C6-Cl bond under appropriate conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent, typically a boronic acid. It is expected that under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and a base like Na₂CO₃), 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one would react selectively at the C7 position with an aryl or vinyl boronic acid, leaving the C6-chloro group intact. nih.govorganic-chemistry.org Achieving a second coupling at the less reactive chloride position would require more forcing conditions or specialized catalyst systems. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The higher reactivity of the aryl bromide at C7 should allow for selective coupling with various alkynes using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comlibretexts.org This provides a direct route to arylalkyne derivatives.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an aryl halide with an amine. Selective amination at the C7-Br position is anticipated, analogous to the selectivity observed in Suzuki and Sonogashira reactions. Studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated that selective Buchwald-Hartwig amination of the aryl bromide in the presence of an aryl chloride is feasible. nih.gov

| Reaction Name | Coupling Partner | Expected Site of Reaction | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C7-Br (Selective) | 7-Aryl-6-chloro-tetralone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C7-Br (Selective) | 7-Alkynyl-6-chloro-tetralone |

| Buchwald-Hartwig | Amine (R₂NH) | C7-Br (Selective) | 7-Amino-6-chloro-tetralone |

Nucleophilic Aromatic Substitution Reactions on the Halogenated Aromatic Ring

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing aryl halides with strong nucleophiles. However, this reaction generally requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.comlibretexts.org

In this compound, the carbonyl group is para to the C7-Br substituent but its electron-withdrawing effect is attenuated by the intervening saturated ring. The C6-Cl is meta to the carbonyl group's influence. Neither halogen is sufficiently activated for a standard SₙAr reaction to occur under mild conditions. Therefore, direct displacement of the bromide or chloride by nucleophiles like alkoxides or amines is expected to be difficult, making palladium-catalyzed cross-coupling reactions the far more viable and preferred method for functionalizing these positions.

Lithiation and Grignard Reactions for Further Derivatization

The presence of a bromine atom on the aromatic ring of this compound offers a prime site for metal-halogen exchange, leading to the formation of organometallic intermediates that are powerful nucleophiles for creating new carbon-carbon bonds.

Lithiation: Treatment of the parent compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a lithium-bromine exchange. This process would yield a highly reactive aryllithium species. This intermediate can then be reacted with a variety of electrophiles to introduce new substituents at the 7-position of the naphthalenone core.

Grignard Reactions: Alternatively, the bromo-substituted position can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound, while less reactive than its lithium counterpart, is still a potent nucleophile. This Grignard reagent can participate in coupling reactions or react with carbonyl compounds, epoxides, and other electrophiles to afford a diverse range of derivatives.

The table below summarizes the expected products from the reaction of the aryllithium or Grignard reagent of this compound with various electrophiles.

| Reagent Type | Electrophile Example | Expected Product at C-7 |

| Aryllithium | Carbon dioxide (CO2), then acid quench | Carboxylic acid |

| Aryllithium | Formaldehyde (HCHO) | Hydroxymethyl group |

| Grignard Reagent | Acetone ((CH3)2CO) | 2-hydroxyprop-2-yl group |

| Grignard Reagent | Acetaldehyde (CH3CHO) | 1-hydroxyethyl group |

Electrophilic Aromatic Substitution on the Halogenated Aromatic Moiety

The aromatic ring of this compound is substituted with two halogen atoms, which are deactivating, ortho-, para-directing groups. The ketone group is also deactivating and a meta-director. The combined electronic effects of these substituents will influence the feasibility and regioselectivity of further electrophilic aromatic substitution reactions.

Given the deactivating nature of the existing substituents, forcing conditions (e.g., strong Lewis acid catalysts, elevated temperatures) would likely be required to effect further substitution. The directing effects of the bromine and chlorine atoms would favor substitution at the positions ortho and para to them, while the ketone would direct to the meta position. The ultimate position of substitution will depend on the interplay of these directing effects and steric hindrance.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Further introduction of a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions may be challenging due to the deactivated nature of the ring.

The precise outcome of these reactions on the title compound is not documented, but predictions can be made based on established principles of electrophilic aromatic substitution.

Rearrangement Reactions and Ring Transformations

The tetralone scaffold of this compound can be a substrate for various rearrangement and ring transformation reactions, often leading to the formation of fully aromatic naphthalene (B1677914) systems.

One notable transformation is the deoxychlorination/aromatization of tetralones to yield 1-chloronaphthalenes. Research on 7-bromo-1-tetralone has shown that it can serve as a model substrate for such reactions. acs.org For instance, an interrupted Vilsmeier-Haack reaction using a formamide (B127407) and a chlorinating agent can convert the tetralone into a multisubstituted 1-chloronaphthalene (B1664548). acs.org In this process, the carbonyl group is transformed, and the alicyclic ring is aromatized.

Applying this to this compound would be expected to yield a dihalogenated 1-chloronaphthalene derivative. The reaction proceeds through a vinyl chloride intermediate, which then undergoes oxidative aromatization. acs.org

The table below outlines a plausible reaction pathway for the transformation of this compound based on the chemistry of similar tetralones.

| Starting Material | Reagents | Key Intermediate | Final Product |

| This compound | N,N-diisopropylformamide, ZnCl2, TCBQ, POCl3 | Vinyl chloride intermediate | 7-Bromo-1,6-dichloro-naphthalene |

This type of reaction highlights the utility of the tetralone core as a precursor to more complex aromatic systems, providing a pathway to structurally diverse naphthalene derivatives. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Comprehensive ¹H and ¹³C NMR Signal Assignment and Coupling Constant Analysis

The ¹H NMR spectrum of 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display two singlets for the protons at positions 5 and 8, a consequence of their isolation by the surrounding substituents. The aliphatic portion of the spectrum is expected to show three multiplets corresponding to the methylene (B1212753) protons at positions 2, 3, and 4. Specifically, the protons at C-2, adjacent to the carbonyl group, would appear as a triplet. The protons at C-4, deshielded by the aromatic ring, would also present as a triplet, while the C-3 protons would likely be observed as a multiplet due to coupling with the protons at C-2 and C-4.

In the ¹³C NMR spectrum, a total of 10 signals are expected, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C-1) would be significantly downfield shifted. The six aromatic carbons would appear in the characteristic aromatic region, with their chemical shifts influenced by the bromo and chloro substituents. The three aliphatic carbons (C-2, C-3, and C-4) would be found in the upfield region of the spectrum. The precise assignment of each signal would be confirmed through further 2D NMR experiments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~195 |

| C2 | Triplet | ~38 |

| C3 | Multiplet | ~22 |

| C4 | Triplet | ~29 |

| C4a | - | ~130 |

| C5 | Singlet | ~128 |

| C6 | - | ~132 |

| C7 | - | ~125 |

| C8 | Singlet | ~135 |

| C8a | - | ~145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. Correlations would be expected between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for C-2, C-3, C-4, C-5, and C-8 based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include those from the C-2 protons to the C-1 carbonyl carbon and the C-4 carbon, and from the C-4 protons to the C-5 and C-8a aromatic carbons. These correlations are crucial for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a molecule like this compound, NOESY could help to confirm the through-space relationships between the aliphatic and aromatic protons, further solidifying the structural assignment.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight of this compound, which has a chemical formula of C₁₀H₈BrClO. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, providing a high degree of confidence in the elemental composition.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways. A primary fragmentation would be the loss of the bromine or chlorine atom. Another common fragmentation pathway for tetralones is the retro-Diels-Alder reaction of the non-aromatic ring, leading to the expulsion of ethene. Alpha-cleavage adjacent to the carbonyl group is also a plausible fragmentation route.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 273.94/275.94/277.94 | [C₁₀H₈BrClO]⁺ | Molecular Ion |

| 195/197 | [M - Br]⁺ | Loss of Bromine |

| 239/241 | [M - Cl]⁺ | Loss of Chlorine |

| 246/248/250 | [M - C₂H₄]⁺ | Retro-Diels-Alder |

| 218/220/222 | [M - CO]⁺ | Loss of Carbon Monoxide |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Characteristic Functional Group Signatures and Conformation

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the ketone, typically observed in the range of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The aromatic ring vibrations would give rise to strong signals in the Raman spectrum.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, DFT calculations can predict its geometry, electronic properties, and spectroscopic characteristics with a high degree of accuracy. nih.govnih.gov Functionals such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311+G(d,p), are commonly employed for such analyses. nih.govnih.gov

The structure of this compound features a fused ring system where the dihydronaphthalene portion is non-planar. Conformational analysis is crucial to identify the most stable three-dimensional arrangement of the atoms. The six-membered non-aromatic ring of the tetralone scaffold can adopt several conformations, primarily the more stable "half-chair" and "envelope" forms.

Geometry optimization using DFT allows for the calculation of the potential energy of these different conformers. The conformer with the lowest calculated energy is predicted to be the most stable and therefore the most populated state. For the tetralone ring system, calculations often show a very small energy difference between the half-chair and envelope conformations, suggesting a dynamic equilibrium between them. The presence of the bulky bromine and chlorine atoms on the aromatic ring can influence the conformational preference through subtle steric and electronic effects.

| Conformer | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Half-Chair | 0.00 | Predicted global minimum energy conformer. |

| Envelope | +0.75 | Slightly higher in energy, likely exists in equilibrium. |

| Twist-Boat | +4.50 | Significantly higher in energy, acts as a transition state between other conformers. |

Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution across the molecule. This reveals the polarity of specific bonds and the partial charges on each atom. The carbon atoms attached to the halogens (C6 and C7) and the carbonyl carbon (C1) are expected to carry significant partial positive charges, while the oxygen, chlorine, and bromine atoms will be electron-rich with partial negative charges. walisongo.ac.id

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. manipal.edu For this molecule, the MEP map would show regions of negative potential (typically colored red) around the carbonyl oxygen and the halogens, indicating areas susceptible to electrophilic attack. glasp.co Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, highlighting sites for nucleophilic interaction. glasp.co

DFT calculations are an invaluable tool for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy when compared to experimental data. nih.govcomporgchem.commdpi.com By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. nih.gov This allows for the unambiguous assignment of signals in an experimental spectrum. For instance, the protons on the carbon adjacent to the carbonyl group (C2) are expected to be significantly deshielded (appear at a higher ppm value) compared to those at C3.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | 197.5 |

| C2 | 2.65 | 39.2 |

| C3 | 2.15 | 23.1 |

| C4 | 2.98 | 29.8 |

| C5 | 8.05 | 133.5 |

| C6 | - | 130.0 |

| C7 | - | 125.0 |

| C8 | 7.65 | 128.0 |

Vibrational Frequencies: DFT can compute the harmonic vibrational frequencies corresponding to the normal modes of molecular vibration. These calculated frequencies correlate directly with peaks in the experimental Infrared (IR) and Raman spectra. arxiv.orgnih.gov Key predicted frequencies for this molecule would include a strong C=O stretching vibration around 1680-1700 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching just above 3000 cm⁻¹. mdpi.com The C-Cl and C-Br stretching vibrations would be predicted in the fingerprint region, typically below 800 cm⁻¹.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that give rise to UV-Vis absorption. faccts.deyoutube.com The calculation predicts the wavelength of maximum absorption (λ_max) and the oscillator strength, which relates to the intensity of the absorption band. researchgate.net The tetralone core contains a carbonyl chromophore and a substituted aromatic ring. Expected transitions would include the n → π* transition of the carbonyl group at a longer wavelength and more intense π → π* transitions from the aromatic system at shorter wavelengths. The presence of halogens as auxochromes typically causes a bathochromic (red) shift in the π → π* transitions. utoronto.ca

Elucidation of Reaction Mechanisms and Transition State Modeling

Computational chemistry is instrumental in exploring the pathways of chemical reactions. For halogenated tetralones, reactions such as electrophilic substitution on the aromatic ring or nucleophilic addition to the carbonyl group are of interest. A notable example is the Vilsmeier-Haack reaction, which has been studied on the related 7-bromo-1-tetralone (B30877). acs.org

Using DFT, the entire reaction coordinate can be mapped out. This involves optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. mit.edu By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined, which is crucial for predicting reaction rates. Computational modeling can confirm or refute a proposed mechanism by demonstrating its energetic feasibility. rsc.orgwikipedia.org For example, in a reaction at the carbonyl group, DFT could model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the structure of the transition state leading to it.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit interactions between a solute molecule and numerous solvent molecules over time. nih.gov An MD simulation models the system as a collection of atoms interacting through a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom.

For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal several key insights. rsc.org It would show how solvent molecules arrange themselves around the solute (the solvation shell), distinguishing between interactions at the polar carbonyl group and the more non-polar halogenated aromatic ring. researchgate.net Furthermore, MD simulations can monitor conformational changes over time, providing a dynamic picture of the equilibrium between the half-chair and envelope forms and how this equilibrium is influenced by the solvent environment. amazonaws.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Halogenated Tetralone Analogues

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. beilstein-journals.org These models are vital in drug discovery and materials science for predicting the properties of new, unsynthesized molecules. researchgate.net

A hypothetical QSAR study on halogenated tetralone analogues could be designed to predict their inhibitory activity against a specific enzyme. A series of compounds would be created by varying the halogen atoms (F, Cl, Br, I) at positions 6 and 7. For each analogue in this series, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or related to solubility (e.g., LogP). nih.gov

Once the biological activity of each compound is measured experimentally, statistical methods like multiple linear regression are used to build an equation that links the descriptors to the activity. Such a model could reveal, for example, that higher activity correlates with a lower LUMO energy and a specific range of molecular polarizability, guiding the design of more potent inhibitors.

| Compound (Substituents) | LogP (Calculated) | LUMO Energy (eV) | Dipole Moment (Debye) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| 6-F, 7-F | 2.85 | -1.55 | 3.1 | 15.2 |

| 6-Cl, 7-F | 3.20 | -1.70 | 3.3 | 10.5 |

| 6-Cl, 7-Cl | 3.55 | -1.82 | 3.5 | 8.1 |

| 6-Br, 7-Cl | 3.70 | -1.88 | 3.6 | 5.4 |

| 6-Br, 7-Br | 3.85 | -1.95 | 3.7 | 4.2 |

Applications in the Synthesis of Complex Organic Molecules and Pharmacologically Relevant Scaffolds

Precursor in the Synthesis of Tetralone-Based Natural Product Analogues (e.g., Podophyllotoxin Derivatives)

The α-tetralone structure is a core motif found in numerous bioactive natural products. semanticscholar.org Consequently, substituted tetralones are crucial building blocks in the total synthesis of these compounds and their analogues, which are developed to enhance efficacy or reduce side effects. researchgate.net One prominent example is the family of Podophyllotoxin derivatives. Podophyllotoxin is a potent cytotoxic agent that serves as a lead compound for clinically used antitumor drugs like etoposide. nih.govnih.gov

The synthesis of Podophyllotoxin analogues often involves the construction of the characteristic aryl tetralin lignan (B3055560) structure, for which a pre-functionalized tetralone is an ideal starting point. The 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one scaffold provides a foundation that can be elaborated through various synthetic steps, including alkylation, condensation, and cyclization reactions, to build the complex polycyclic system of Podophyllotoxin. researchgate.net The bromine and chlorine substituents offer handles for further chemical modifications, such as cross-coupling reactions, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov Bicyclic analogues of other natural products, such as abscisic acid, have also been successfully synthesized from tetralone precursors to yield compounds with enhanced biological activity. nih.gov

Table 1: Examples of Natural Product Scaffolds Synthesized from Tetralone Precursors

| Natural Product Class | Core Structure | Therapeutic Area |

|---|---|---|

| Lignans | Aryl Tetralin (e.g., Podophyllotoxin) | Anticancer nih.gov |

| Terpenoids | Fused-ring systems | Antiviral, Antitumor semanticscholar.org |

| Plant Hormones | Bicyclic core (e.g., Abscisic Acid Analogues) | Plant Growth Regulation nih.gov |

| Alkaloids | Nitrogen-containing heterocycles | Antitumor researchgate.netresearchgate.net |

Building Block for Diverse Heterocyclic Compound Libraries

The reactivity of the α-tetralone core makes it a suitable precursor for a wide range of heterocyclic compounds. The ketone can participate in condensation and cyclization reactions with various bifunctional reagents to form new rings fused to the tetralone framework.

Pyrimidine (B1678525) derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory effects. nih.govderpharmachemica.com A common and widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with reagents like amidines, urea, or guanidine (B92328). bu.edu.eg

The this compound can serve as the three-carbon component for this synthesis. The synthesis typically begins with the formation of an α,β-unsaturated ketone (a chalcone) via condensation with an aldehyde, or by creating a β-keto ester or similar derivative at the C2 position. This intermediate can then undergo cyclocondensation with guanidine or thiourea (B124793) to yield a fused pyrimidine ring system, specifically a dihydronaphthopyrimidine derivative. osti.gov The resulting complex heterocyclic structures are of interest in medicinal chemistry for screening against various biological targets. derpharmachemica.comnih.gov

Thiazolidin-4-ones are another important class of heterocyclic scaffolds known for a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govrsc.org The synthesis of thiazolidin-4-one derivatives from a tetralone precursor generally involves a multi-step sequence.

A typical route involves the initial conversion of the tetralone ketone into a Schiff base (imine) by condensation with a primary amine. impactfactor.org This imine intermediate then undergoes cyclization with thioglycolic acid (mercaptoacetic acid). chemmethod.comresearchgate.net The thiol group of the thioglycolic acid attacks the imine carbon, and subsequent intramolecular condensation between the nitrogen and the carboxylic acid group forms the five-membered thiazolidin-4-one ring. nih.gov Applying this sequence to this compound would produce novel spiro-thiazolidinone-tetralone compounds, where the C2 of the tetralone is the spiro center, or fused systems depending on the reaction pathway.

Quinazolinones are fused benzopyrimidine structures that exhibit a wide spectrum of biological activities, including anticancer and anticonvulsant effects. nih.govresearchgate.net The tetralone scaffold can be used as a starting point for constructing fused tricyclic quinazolinone systems. researchgate.net

The synthesis of quinazolinone derivatives from tetralones is more complex and often involves several steps to build the pyrimidine ring onto the existing benzene (B151609) ring of the tetralone. One established method for synthesizing 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with an acyl chloride, followed by cyclization. nih.govnih.gov While not a direct conversion, the tetralone can be chemically modified through ring-opening or rearrangement strategies to generate suitable precursors that can then be cyclized to form the quinazolinone core. Alternatively, intermediates derived from the tetralone can be condensed with reagents like 2-aminobenzamides to construct the fused heterocyclic system. organic-chemistry.org

Table 2: General Synthetic Strategies for Heterocycles from Tetralone Precursors

| Heterocyclic Class | Key Reagents | General Reaction Type |

|---|---|---|

| Pyrimidines | Guanidine, Urea, Thiourea | Cyclocondensation bu.edu.eg |

| Thiazolidin-4-ones | Primary Amine, Thioglycolic Acid | Schiff Base Formation followed by Cyclization impactfactor.orgresearchgate.net |

| Quinazolinones | 2-Aminobenzamides, Anthranilic Acid derivatives | Multi-step condensation and cyclization nih.govorganic-chemistry.org |

Utilization in Scaffold Hopping and Lead Optimization Strategies

In medicinal chemistry, scaffold hopping is a strategy used to discover novel, structurally distinct molecules that retain the biological activity of a known parent molecule. pharmablock.com The tetralone framework is a versatile platform for such strategies due to its rigid, well-defined three-dimensional shape that can mimic other cyclic or bicyclic structures. researchgate.netresearchgate.net

This compound is an excellent starting point for both lead optimization and scaffold hopping.

Lead Optimization: The bromine and chlorine atoms provide specific vectors for chemical modification. Through reactions like Suzuki or Buchwald-Hartwig cross-coupling, a wide variety of aryl, heteroaryl, or alkyl groups can be introduced. This allows medicinal chemists to systematically probe the steric and electronic requirements of a biological target, fine-tuning the potency and pharmacokinetic properties of a lead compound.

Scaffold Hopping: The tetralone core itself can be modified. For instance, ring-expansion, ring-contraction, or cleavage reactions can transform the tetralone into entirely new bicyclic or monocyclic scaffolds while aiming to maintain the essential pharmacophoric elements presented by the original molecule. pharmablock.com The halogenated benzene ring provides an anchor point for these transformations.

Development of Fluorescent Probes or Ligands Based on the Tetralone Core

Fluorescent probes are essential tools in chemical biology for imaging and sensing biological processes. rsc.org The development of small-molecule fluorescent probes often relies on rigid, conjugated ring systems that can exhibit favorable photophysical properties. The naphthalene (B1677914) core, which can be derived from a tetralone through aromatization, is a well-known fluorophore. acs.org

Derivatives of 2-benzylidene-tetralone have been identified as highly potent inhibitors of firefly luciferase and possess fluorescent properties. nih.gov The tetralone motif contributes significantly to the high potency of these inhibitors. nih.gov this compound can serve as a precursor for such probes. The tetralone can be converted into a 1-chloronaphthalene (B1664548), a valuable building block in medicinal and materials chemistry. acs.org Furthermore, the presence of heavy atoms like bromine can influence the photophysical properties of a molecule, potentially leading to probes with unique characteristics, such as phosphorescence or serving as quenchers in Förster resonance energy transfer (FRET) based sensors. The halogen substituents also provide sites for conjugating the fluorophore to other molecules, such as peptides or targeting ligands, to create specific probes for biological imaging. acs.org

With the aim of providing a comprehensive analysis of the biological activities of compounds derived from the this compound motif, a thorough review of existing scientific literature was conducted. The objective was to gather specific data pertaining to the in vitro anti-proliferative and cytotoxic mechanisms, as well as the molecular target identification and inhibition studies of these specific derivatives, in line with a detailed article outline.

While there is a body of research on the biological activities of various other tetralone and dihydronaphthalenone derivatives, this information falls outside the strict scope of the requested article, which was to focus solely on derivatives of this compound. Therefore, it is not possible to provide a detailed, evidence-based article on the mechanistic insights into the biological activities of this specific class of compounds as outlined in the initial request.

Further research would be required to synthesize and evaluate the biological activities of derivatives of this compound to generate the data necessary to populate the requested article sections. At present, this information is not available in the public domain.

Mechanistic Insights into Biological Activities of Derivatives Incorporating the 7 Bromo 6 Chloro 3,4 Dihydronaphthalen 1 2h One Motif

Modulation of Multidrug Resistance Mechanisms (e.g., P-glycoprotein Activity)

The tetralone scaffold has been identified as a promising backbone for developing agents that can counteract multidrug resistance (MDR) in cancer and bacterial cells. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump therapeutic agents out of the cell. semanticscholar.org

Research into tetralone derivatives suggests their potential to modulate these efflux pumps. For instance, natural products like 4-hydroxy-α-tetralone and its derivatives have been shown to reverse multi-drug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps. nih.gov While direct evidence linking 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one derivatives to P-glycoprotein modulation is not extensively documented, the general class of tetralones is recognized for its potential in overcoming MDR by interfering with these pump mechanisms. researchgate.net The development of P-gp inhibitors is a critical strategy in oncology to resensitize resistant cancer cells to chemotherapy. semanticscholar.org The lipophilic nature of the tetralone core, which can be further modified by halogenation, is a key feature for potential interaction with the transmembrane domains of efflux pumps like P-gp.

Elucidation of Structure-Activity Relationships (SAR) Governing the Biological Efficacy of Modified Tetralone Systems

The biological efficacy of tetralone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern their various biological activities.

For anti-inflammatory activity, the substitution pattern on the tetralone ring system is crucial. A study on 3,4-dihydronaphthalen-1(2H)-one derivatives identified a compound substituted with a bromine atom at the 7-position (7a) as an effective lead for inhibiting the NLRP3 inflammasome. nih.gov This highlights the importance of halogen substitution at this specific position for anti-inflammatory effects. Further SAR analysis on a series of benzylidene-substituted 3,4-dihydronaphthalen-1(2H)-one derivatives revealed that:

The 3,4-dihydronaphthalen-1(2H)-one group serves as the primary active center. nih.gov

Substitutions on the appended benzylidene ring significantly influence anti-inflammatory activity. nih.gov

A single para-substitution on the benzylidene ring with groups like -OMe (para-methoxy), -F (para-fluoro), or -CF3 (para-trifluoromethyl) was found to be sufficient for potent activity. nih.gov

Increasing the number of electron-donating methoxy (B1213986) groups led to a decrease in activity. nih.gov

In the context of anticancer activity, SAR studies on different tetralone derivatives indicated that the presence of two chlorine atoms, combined with a π-conjugated system, resulted in higher activity against the MCF-7 breast cancer cell line. researchgate.net This suggests that halogenation can enhance cytotoxic potency, possibly by increasing lipophilicity and facilitating cell membrane passage or through specific interactions at the target site. drugdesign.org

Exploration of Other Potential Biological Activities, such as Antimicrobial and Anti-inflammatory Properties, at the Molecular Level

Derivatives based on the tetralone scaffold have demonstrated a wide range of pharmacological effects, most notably anti-inflammatory and antimicrobial activities.

Anti-inflammatory Properties

The anti-inflammatory actions of 3,4-dihydronaphthalen-1(2H)-one (DHN) derivatives are primarily mediated through the inhibition of key inflammatory signaling pathways. Research has shown that these compounds can suppress neuroinflammation by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. semanticscholar.orgnih.gov

One highly potent derivative, compound 6m (a meta-CF3 and para-OMe substituted benzylidene DHN), was found to exert its anti-inflammatory effects by:

Significantly reducing the production of reactive oxygen species (ROS). semanticscholar.orgnih.gov

Down-regulating the expression of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome and its components, ASC and caspase-1. semanticscholar.orgnih.gov

Decreasing the phosphorylation of IκBα and NF-κB p65, which ultimately inhibits the activation of the NF-κB pathway. semanticscholar.orgnih.gov

Preventing the polarization of microglia towards the pro-inflammatory M1 phenotype. semanticscholar.orgnih.gov

More specifically, a derivative featuring a 7-bromo substitution on the tetralone A-ring was shown to effectively block the assembly and activation of the NLRP3 inflammasome, further cementing the role of these compounds as potent anti-inflammatory agents. nih.gov

Table 1: Anti-inflammatory Activity of Selected 3,4-dihydronaphthalen-1(2H)-one Derivatives

| Compound | Substitutions | Key Mechanism of Action |

|---|---|---|

| 6m | meta-CF3, para-OMe on benzylidene | Inhibition of NF-κB pathway, reduced ROS production, inhibited NLRP3 inflammasome expression. semanticscholar.orgnih.gov |

| 7a | 7-Br on tetralone ring, 2-pyridylaldehyde at C-2 | Down-regulation of NLPR3 and ASC expression, blocking NLRP3 inflammasome assembly. nih.gov |

| 6a | para-OMe on benzylidene | Inhibition of TNF-α secretion. nih.gov |

| 6f | para-F on benzylidene | Inhibition of TNF-α secretion. nih.gov |

| 6i | para-CF3 on benzylidene | Inhibition of TNF-α secretion. nih.gov |

Antimicrobial Properties

The tetralone scaffold is also a valuable pharmacophore for antimicrobial agents. Halogenation, particularly bromination, appears to be a key feature for this activity. A patent for 2-bromo-1-tetralone (B83307) derivatives reported significant antifungal activity, especially against Trichophyton microorganisms like Trichophyton mentagrophytes. google.com

Furthermore, novel tetralone derivatives incorporating an aminoguanidinium moiety have been synthesized and shown to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The proposed mechanisms of action for these antimicrobial tetralones include:

Disruption of Cell Membrane Integrity: The active compound 2D was found to induce depolarization of the bacterial membrane, leading to its disruption and subsequent cell death. nih.gov

Enzyme Inhibition: Molecular docking studies suggest that dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate synthesis, may be a potential target for these compounds. nih.gov

The presence of bromine and chlorine atoms in flavonoid derivatives has also been shown to have a significant effect on their antimicrobial properties, indicating that halogenation is a viable strategy for enhancing the antimicrobial potency of various molecular scaffolds. nih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-α-tetralone |

| 2-bromo-1-tetralone |

| P-glycoprotein |

| Dihydrofolate reductase (DHFR) |

| Nuclear factor kappa B (NF-κB) |

Future Research Directions and Outlook

Development of Sustainable and Atom-Economical Synthetic Routes for Complex Halogenated Tetralones

The advancement of organic synthesis is increasingly benchmarked by its environmental footprint, prioritizing methods that are both efficient and sustainable. Atom economy, a concept central to green chemistry, measures how effectively the atoms in the reactants are incorporated into the final product. jocpr.com Traditional multi-step syntheses of complex molecules often suffer from low atom economy, generating significant chemical waste. Future research must focus on developing greener synthetic pathways to complex halogenated tetralones.

Key strategies include:

Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially without isolating intermediates can significantly improve efficiency. For instance, a metal-free cascade reductive Friedel–Crafts alkylation/cyclization of keto acids has been shown to produce tetralones with broad substrate generality and high functional group tolerance. rsc.org Adapting such methodologies for halogenated precursors could provide a direct and sustainable route.

Catalytic Approaches: The use of catalysts, particularly those that are reusable and operate under mild conditions, is crucial. For example, transition-metal-free methods, such as those promoted by strong acids like trifluoromethanesulfonic acid (TfOH), have been developed for other cyclic compounds and represent a promising, atom-economical approach. mdpi.comsemanticscholar.orgpreprints.org

Novel Cyclization Strategies: Intramolecular Friedel-Crafts acylation is a common method for synthesizing tetralones. wikipedia.orgorganic-chemistry.org Research into using greener solvents and catalysts for this transformation is essential. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been shown to promote this reaction without the need for additional catalysts. organic-chemistry.org

| Synthetic Strategy | Principle | Potential Advantage for Halogenated Tetralones |

| Cascade Reductive Friedel–Crafts | Combines reduction and cyclization in a single pot. rsc.org | Reduces steps, solvent use, and purification needs. |

| Photocatalysis | Uses light and a photocatalyst to drive reactions. organic-chemistry.org | Offers metal-free conditions and high selectivity. |

| Brønsted Acid-Mediated Cyclization | Employs strong acids to catalyze the formation of the tetralone ring from acyclic precursors. organic-chemistry.org | Avoids the use of metal catalysts, simplifying purification. |

| Atom-Economic Iodosulfenylation | A reagentless approach using only iodine and disulfides. rsc.org | Achieves 100% atom economy, minimizing waste. |

Exploration of Novel Reactivity Profiles for Broadening Synthetic Utility

The synthetic value of 7-Bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one lies in its potential for diverse chemical transformations. The presence of two distinct halogen atoms (bromine and chlorine), a ketone, and reactive α- and benzylic positions provides a rich platform for chemical exploration.

Future research should investigate:

Site-Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds can be exploited in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to sequentially introduce different functional groups. This would allow for the programmed synthesis of a diverse library of derivatives.

Functionalization of the Alicyclic Ring: The α-methylene group adjacent to the ketone is reactive and can be functionalized through various reactions, including alkylation, arylation, and halogenation. wikipedia.orgacs.org For example, an interrupted Vilsmeier-Haack reaction has been used to convert tetralones into valuable 1-chloronaphthalenes under noble-metal-free conditions. acs.org

Reductive Halogenation: Novel methods for the selective synthesis of α-haloketones from α,β-unsaturated ketones have been developed using triphenylphosphine (B44618) oxide as a catalyst. organic-chemistry.org Exploring similar reactivity with existing halogenated tetralones could yield new structural motifs.

Ring Transformation Reactions: The tetralone scaffold can be used to synthesize other important heterocyclic systems. For instance, the Pfitzinger reaction of 1-tetralone (B52770) with isatin (B1672199) forms a dihydro-benzacridine-carboxylic acid derivative. wikipedia.org Investigating analogous reactions with halogenated tetralones could lead to novel, complex heterocyclic compounds.

| Reactive Site | Potential Transformation | Synthetic Outcome |

| C-Br and C-Cl Bonds | Sequential cross-coupling reactions | Controlled, site-specific introduction of aryl, alkyl, or alkynyl groups. |

| α-Methylene Group | Halogenation, alkylation, condensation. acs.org | Introduction of functional groups to modulate steric and electronic properties. |

| Carbonyl Group | Reduction, Grignard reaction, Wittig olefination. wikipedia.org | Conversion to alcohols, alkenes, or other functional groups for further derivatization. |

| Benzylic Position | Oxidation | Can lead to the formation of naphthol derivatives. wikipedia.org |

Application of Advanced Computational Methodologies for Rational Design and Virtual Screening of Derivatives

Computational chemistry provides powerful tools for accelerating the drug discovery process by predicting molecular properties and interactions. mdpi.com For a scaffold like this compound, these methods can guide the synthesis of derivatives with optimized biological activity.

Key computational approaches include:

Virtual Screening: Large chemical databases can be screened in silico to identify compounds with novel scaffolds that are predicted to bind to a specific biological target. mdpi.comresearchgate.net This can be done using either ligand-based pharmacophore models or receptor-based docking. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Docking studies can help elucidate the binding mode of tetralone derivatives and identify key interactions, such as hydrogen bonds and halogen bonds, that contribute to binding affinity. nih.govnih.gov The unique properties of halogen atoms to form favorable nonbonding interactions (halogen bonds) can be a critical element in rational drug design. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of a ligand-protein complex over time, providing insights into the dynamic nature of the binding interactions. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and reactivity of halogenated tetralones and their derivatives. ijnc.irmdpi.comnih.gov This can help in understanding reaction mechanisms and predicting the impact of substituents on the molecule's properties.

Expanding the Scope of Biological Target Identification and Mechanistic Understanding for Tetralone-Based Compounds

Derivatives of the tetralone scaffold have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. researchgate.netacs.org They are also known to act as inhibitors of enzymes like monoamine oxidase (MAO). chemicalbook.comnih.gov However, the specific biological targets for many of these compounds, including this compound, remain to be fully elucidated.

Future research in this area should focus on:

High-Throughput Screening (HTS): Screening libraries of halogenated tetralone derivatives against a wide array of biological targets can rapidly identify new lead compounds for various diseases.

Target Identification and Validation: For compounds that show promising activity in HTS, modern chemical biology techniques (e.g., affinity chromatography, activity-based protein profiling) can be employed to identify their specific protein targets.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream effects on cellular pathways. For instance, some tetralone derivatives have been identified as retinoic acid metabolism blocking agents, and their interaction with the CYP26A1 enzyme has been studied using homology models. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the structure of the halogenated tetralone affect its biological activity is crucial for optimizing lead compounds. nih.gov This involves synthesizing and testing a series of related compounds to build a comprehensive SAR profile.

Q & A

Q. What are the optimized synthetic routes for 7-bromo-6-chloro-3,4-dihydronaphthalen-1(2H)-one, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of a naphthalenone precursor. For example, bromination is often performed using reagents like N-bromosuccinimide (NBS) under radical initiation, followed by chlorination with sulfuryl chloride (SO₂Cl₂) or other chlorinating agents. Key parameters include:

- Temperature : Bromination at 0–25°C minimizes side reactions, while chlorination may require higher temperatures (40–60°C) for regioselectivity .

- Catalysts : Lewis acids like FeCl₃ can enhance electrophilic substitution efficiency .

- Solvent polarity : Non-polar solvents (e.g., CCl₄) favor halogenation over oxidation .

Yield optimization often requires iterative adjustments to these parameters and purification via column chromatography or recrystallization.

Q. How can researchers validate the structural integrity of this compound?

Standard analytical workflows include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., coupling constants for adjacent halogens) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks (expected m/z ~ 262.94 for C₁₀H₇BrClO⁺) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related dihydronaphthalenones .

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization during synthesis .

Advanced Research Questions

Q. What computational methods are effective for predicting regioselectivity in halogenation reactions of dihydronaphthalenones?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways to identify transition states and activation energies. For example:

- Electrophilic aromatic substitution (EAS) : Calculations predict preferential bromination at the 7-position due to lower activation energy from electron-donating effects of the ketone group .

- Solvent effects : Continuum solvation models (e.g., SMD) refine predictions of solvent-polarity-dependent outcomes .

These methods are integrated with experimental validation via kinetic studies or isotopic labeling .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity of this compound in cross-coupling reactions?

Discrepancies often arise from steric hindrance or halogen mobility. Strategies include:

- Buchwald-Hartwig amination : Use of bulky ligands (e.g., XPhos) to mitigate steric effects from the chloro substituent .

- Sonogashira coupling : Substituting Pd(PPh₃)₄ with Pd(OAc)₂ and CuI to enhance reactivity with terminal alkynes .

Controlled experiments (e.g., competitive coupling with mono-halogenated analogs) can isolate electronic vs. steric contributions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

A factorial design approach (e.g., 2³ design) systematically tests factors:

- Variables : pH (3–9), temperature (25–60°C), and exposure time (24–72 hrs) .

- Response metrics : Degradation rate (HPLC), halogen loss (ion chromatography), and byproduct formation (GC-MS) .

Accelerated stability studies at elevated temperatures can extrapolate shelf-life using Arrhenius models .

Methodological Challenges

Q. How can researchers address low solubility of this compound in aqueous assays?

- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) to maintain biocompatibility .

- Micellar encapsulation : Non-ionic surfactants (e.g., Tween-80) improve solubility for in vitro studies .

- Derivatization : Introduce polar groups (e.g., hydroxyl via oxidation) while preserving core reactivity .

Q. What safety protocols are critical for handling this compound, given its halogenated structure?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hood use during synthesis .

- Waste disposal : Halogenated waste must be segregated and treated via incineration with scrubbers to prevent dioxin formation .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|